N-Sulfinyl-p-toluenesulfonamide

Übersicht

Beschreibung

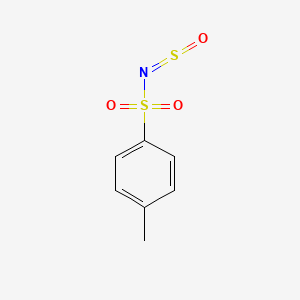

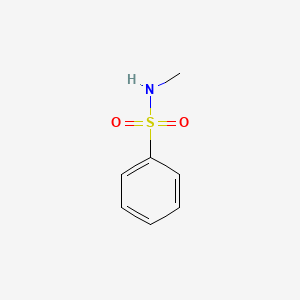

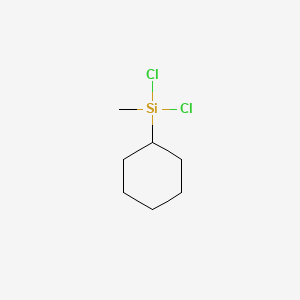

N-Sulfinyl-p-toluenesulfonamide, also known as 4-methyl-N-sulfinylbenzenesulfonamide, is a chemical compound with the molecular formula C7H7NO3S2 and a molecular weight of 217.2654 . It has a relative density of 1.42g/cm3 .

Synthesis Analysis

The synthesis of N-Sulfinyl-p-toluenesulfonamide involves several steps. One method involves the sulfonylation of amines, which allows the synthesis of a wide range of sulfonamides in excellent yields . This method is applicable for preparing sulfonic esters from sulfonyl chlorides and alcohols . Another method involves the reaction of amine derived sulfonate salts in the presence of cyanuric chloride, triethylamine as base, and anhydrous acetonitrile as solvent at room temperature .Molecular Structure Analysis

The molecular structure of N-Sulfinyl-p-toluenesulfonamide is represented by the formula C7H7NO3S2 . The molecular weight is 217.26 .Chemical Reactions Analysis

N-Sulfinyl-p-toluenesulfonamide undergoes various chemical reactions. For instance, it can undergo a borrowing hydrogen approach using a well-defined and bench-stable Mn (I) PNP pincer precatalyst, enabling an efficient manganese-catalyzed N-alkylation of sulfonamides with benzylic and simple primary aliphatic alcohols as alkylating agents .Physical And Chemical Properties Analysis

N-Sulfinyl-p-toluenesulfonamide is a crystal with a pale yellow color . It has a melting point of 52-54°C and a boiling point of 130-140°C at 0.06mm . It should be stored at temperatures below 0°C .Wissenschaftliche Forschungsanwendungen

Application 1: Wittig-type Reaction

- Specific Scientific Field : Organic Chemistry

- Summary of the Application : N-Sulfinyl-p-toluenesulfonamide is used in the Wittig-type reactions with O=C–, C=C–, and N=C–substituted methylenetriphenylphosphoranes .

- Methods of Application : In the reaction with O=C–, N-Sulfinyl-p-toluenesulfonamide reacts at both the ylide and the carbonyl moiety to form TsN=C-conjugated thione S-imide . This then undergoes intramolecular 1,3-dipolar cycloaddition of the CSN group with the aromatic C=C bond of the tosyl group, giving a structurally unique spiro-fused tricyclic adduct .

- Results or Outcomes : The structure of the adduct was determined by means of X-ray diffraction . In the reactions with C=C– and N=C–, 1-azadiene and sulfobetaines were obtained instead of the expected conjugated thione S-imides .

Application 2: Sulfonylation of Amines

- Specific Scientific Field : Organic Chemistry

- Summary of the Application : N-Sulfinyl-p-toluenesulfonamide is used in the sulfonylation of amines .

- Methods of Application : A facile and efficient indium-catalyzed sulfonylation of amines allows the synthesis of a wide range of sulfonamides in excellent yields . The method showed a generality for substrates including less nucleophilic and sterically hindered anilines .

- Results or Outcomes : The sulfonylation of amines using N-Sulfinyl-p-toluenesulfonamide results in a wide range of sulfonamides in excellent yields .

Application 3: Cycloaddition Reactions with Ketenimines

- Specific Scientific Field : Organic Chemistry

- Summary of the Application : N-Sulfinylsulfonamides, including N-Sulfinyl-p-toluenesulfonamide, react with ketenimines to give unstable [2+2] cycloadducts .

- Methods of Application : The reaction of N-sulfinylmethanesulfonamide with diphenylketen-N-p-tolylimine at 130 °C gives the exchange product, N-sulfinyl-p-toluidine, in a 70% yield via the intermediate cycloadduct .

- Results or Outcomes : The cycloadducts are then readily hydrolyzed to the N, N ′’-disubstituted amidine derivative, in good yields .

Application 4: Synthesis of Sulfonamides from Sulfonic Acids

- Specific Scientific Field : Organic Chemistry

- Summary of the Application : N-Sulfinyl-p-toluenesulfonamide is used in the synthesis of sulfonamides directly from sulfonic acids or its sodium salts .

- Methods of Application : This synthesis is performed under microwave irradiation, has shown a good functional group tolerance, and is high yielding .

- Results or Outcomes : The method results in the synthesis of a wide range of sulfonamides in excellent yields .

Application 5: Synthesis of N-arylsulfonamides

- Specific Scientific Field : Organic Chemistry

- Summary of the Application : N-Sulfinyl-p-toluenesulfonamide is used in the synthesis of N-arylsulfonamides .

- Methods of Application : The reaction of amine derived sulfonate salts in the presence of cyanuric chloride, triethylamine as base, and anhydrous acetonitrile as solvent at room temperature gives the corresponding sulfonamides in good to excellent yields .

- Results or Outcomes : The method results in the synthesis of a wide range of N-arylsulfonamides in good to excellent yields .

Application 6: Reduction of Aryl Chlorides

- Specific Scientific Field : Organic Chemistry

- Summary of the Application : N-Sulfinyl-p-toluenesulfonamide is used in the reduction of aryl chlorides .

- Methods of Application : Under irradiation of 407 nm LEDs using sodium formate as reductant and thiol as hydrogen atom transfer agent, a variety of (hetero)aryl chlorides, bromides, and iodides can be reduced to the corresponding (hetero)arenes .

- Results or Outcomes : The method results in the reduction of a variety of (hetero)aryl chlorides, bromides, and iodides to the corresponding (hetero)arenes .

Eigenschaften

IUPAC Name |

4-methyl-N-sulfinylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3S2/c1-6-2-4-7(5-3-6)13(10,11)8-12-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKTSIMMJOIPMGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N=S=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340242 | |

| Record name | N-Sulfinyl-p-toluenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Sulfinyl-p-toluenesulfonamide | |

CAS RN |

4104-47-6 | |

| Record name | N-Sulfinyl-p-toluenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-, dipotassium salt](/img/structure/B1583375.png)